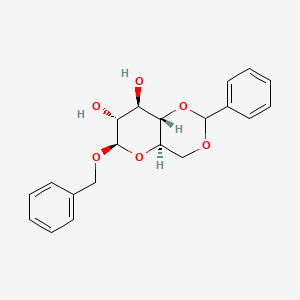

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside: is a derivative of glucose, a simple sugar. This compound is characterized by the presence of a benzylidene group protecting the 4 and 6 positions of the glucopyranoside ring. It is commonly used as an intermediate in the synthesis of various complex carbohydrates and glycosides due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucopyranoside using benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures . The benzylidene group is introduced by reacting the glucopyranoside with benzaldehyde and an acid catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

化学反应分析

Types of Reactions: Benzyl 4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

Substitution: The benzylidene group can be selectively removed or substituted under acidic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like sodium periodate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

Oxidation: Introduction of aldehyde or carboxylic acid groups.

Reduction: Formation of deprotected glucopyranosides.

Substitution: Formation of various substituted glucopyranosides.

科学研究应用

Chemistry: Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a precursor for the preparation of various oligosaccharides and glycoconjugates .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycosides in cellular processes. It is also used in the synthesis of glycosylated natural products .

Medicine: The compound is used in the development of glycosylated drugs and prodrugs. It helps in improving the solubility and bioavailability of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .

作用机制

The mechanism of action of Benzyl 4,6-O-benzylidene-b-D-glucopyranoside involves its role as a protecting group in synthetic chemistry. The benzylidene group protects the hydroxyl groups at the 4 and 6 positions, preventing unwanted reactions during synthetic processes.

相似化合物的比较

- Methyl 4,6-O-benzylidene-α-D-glucopyranoside

- Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

- 4,6-O-benzylidene-2,3-di-O-benzyl-β-D-glucopyranoside

Comparison: Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific benzylidene protection at the 4 and 6 positions, which provides stability and selectivity in synthetic reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in the synthesis of complex carbohydrates .

生物活性

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside (BG) is a derivative of benzaldehyde and a glucopyranoside compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of BG, supported by relevant research findings and data.

Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

The synthesis of BG typically involves the protection of glucopyranose to create a stable intermediate that can undergo further modifications. The process often includes:

- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose are protected using benzylidene groups to enhance stability and reactivity.

- Formation of the Benzylidene Linkage : This step involves the reaction of benzaldehyde with the protected glucopyranose under acidic conditions, yielding BG in a good yield.

Biological Activities

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside exhibits various biological activities, which are summarized in the following sections:

Antitumor Activity

BG has shown significant antitumor properties in various studies:

- In a clinical study involving 24 patients with different types of cancer (including lung and gastric cancers), BG was administered intravenously. Out of these patients, 10 exhibited positive responses (41.7%), with two complete responses noted in cases of metastatic lesions .

- Histological examinations revealed complete necrotic liquefaction of tumors in some cases without damaging surrounding tissues, indicating a targeted action against cancer cells .

Antimicrobial Properties

Research has indicated that BG and its derivatives possess antimicrobial activities:

- A study evaluated several derivatives of glucopyranosides, including BG, against human pathogenic bacteria. The results demonstrated notable antibacterial activity, suggesting potential applications in treating bacterial infections .

- The presence of benzene and substituted benzene nuclei in BG contributes to its biological efficacy, enhancing its interaction with microbial targets .

The mechanisms underlying the biological activities of BG are multifaceted:

- Induction of Apoptosis : BG may induce apoptosis in cancer cells through various pathways, including activation of caspases and inhibition of oncogenic signaling pathways such as STAT3 .

- Antioxidant Effects : Compounds similar to BG have been reported to exhibit antioxidant properties, which could contribute to their protective effects against cellular damage .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of BG in clinical settings:

- In a trial involving patients with advanced lung cancer treated with BG, two patients achieved complete remission after receiving a total dose averaging 392.6 g over an extended period. This highlights the compound's potential as a therapeutic agent .

- Another study assessed the antibacterial efficacy of BG derivatives against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations .

属性

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。